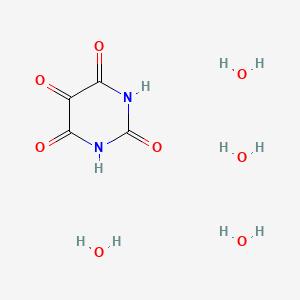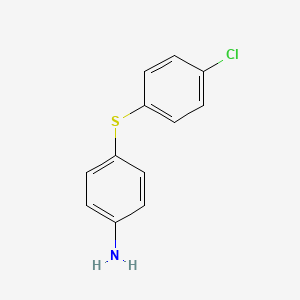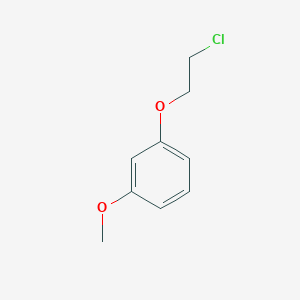
アロキサン四水和物
概要
説明
Alloxan tetrahydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the chemical formula C4H2N2O4·4H2O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. Alloxan tetrahydrate is primarily used in scientific research, particularly in studies related to diabetes, due to its ability to induce diabetes in experimental animals .
科学的研究の応用
Alloxan tetrahydrate is widely used in scientific research, particularly in the field of diabetes research. It is used to induce diabetes in experimental animals by selectively destroying pancreatic beta cells, leading to insulin-dependent diabetes. This property makes it valuable for studying the pathophysiology of diabetes and testing potential anti-diabetic compounds .
In addition to diabetes research, alloxan tetrahydrate is used in studies related to oxidative stress due to its ability to generate reactive oxygen species. It is also used in the synthesis of dyes and other organic compounds .
作用機序
Target of Action
Alloxan Tetrahydrate primarily targets the insulin-producing pancreatic beta cells . It preferentially accumulates in these cells through the GLUT2 glucose transporter .
Mode of Action
Alloxan Tetrahydrate interacts with its targets, the pancreatic beta cells, in a specific manner. In the presence of intracellular thiols, especially glutathione, Alloxan Tetrahydrate generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This interaction results in changes within the beta cells, leading to their destruction .
Biochemical Pathways
The affected biochemical pathway involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, a reduction product of Alloxan Tetrahydrate . This process leads to the production of superoxide radicals, hydrogen peroxide, and ultimately, hydroxyl radicals . These hydroxyl radicals are responsible for the death of the beta cells .
Pharmacokinetics
It is known that alloxan tetrahydrate preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter , suggesting its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Alloxan Tetrahydrate’s action include the generation of reactive oxygen species (ROS), leading to the destruction of insulin-producing pancreatic beta cells . This destruction results in a state of insulin-dependent diabetes mellitus in animals, with characteristics similar to type 1 diabetes in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alloxan Tetrahydrate. It is generally understood that a multitude of host and environmental factors can influence drug response , but the specifics for Alloxan Tetrahydrate would require further investigation.
生化学分析
Biochemical Properties
Alloxan tetrahydrate plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes, proteins, and other biomolecules within the pancreatic beta cells. One of the primary interactions is with the enzyme glucokinase, which is crucial for glucose sensing and insulin secretion. Alloxan tetrahydrate inhibits glucokinase, thereby impairing glucose-induced insulin secretion. Additionally, alloxan tetrahydrate generates reactive oxygen species (ROS) through redox cycling with its reduction product, dialuric acid. These ROS cause oxidative stress and damage to cellular components, further contributing to beta cell destruction .
Cellular Effects
Alloxan tetrahydrate exerts profound effects on various types of cells, particularly pancreatic beta cells. It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In pancreatic beta cells, alloxan tetrahydrate inhibits glucose-induced insulin secretion by targeting glucokinase. This inhibition disrupts normal cellular function and leads to the development of insulin-dependent diabetes . Furthermore, alloxan tetrahydrate’s ability to generate ROS affects other cellular processes, including DNA fragmentation and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of alloxan tetrahydrate involves several key steps. Upon entering the pancreatic beta cells via the GLUT2 glucose transporter, alloxan tetrahydrate undergoes redox cycling with its reduction product, dialuric acid. This process generates reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to cellular components, leading to beta cell necrosis. Additionally, alloxan tetrahydrate inhibits glucokinase, the glucose sensor of beta cells, further impairing insulin secretion. The combined effects of ROS generation and glucokinase inhibition result in the selective destruction of pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alloxan tetrahydrate change over time. The compound is relatively stable, but its degradation products can also contribute to its biological activity. In vitro and in vivo studies have shown that the initial exposure to alloxan tetrahydrate leads to rapid beta cell necrosis and insulin deficiency. Over time, the long-term effects include sustained hyperglycemia and the development of diabetic complications. The stability and degradation of alloxan tetrahydrate are important factors in understanding its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of alloxan tetrahydrate vary with different dosages in animal models. At lower doses, the compound induces mild hyperglycemia and partial beta cell destruction. At higher doses, alloxan tetrahydrate causes severe hyperglycemia and extensive beta cell necrosis. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between alloxan tetrahydrate and its diabetogenic effects. High doses of alloxan tetrahydrate can also lead to toxic and adverse effects, including renal and hepatic damage .
Metabolic Pathways
Alloxan tetrahydrate is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and generates reactive oxygen species through redox cycling. These interactions affect metabolic flux and metabolite levels within the pancreatic beta cells. The inhibition of glucokinase by alloxan tetrahydrate disrupts normal glucose sensing and insulin secretion, leading to altered glucose metabolism. Additionally, the generation of ROS by alloxan tetrahydrate affects other metabolic pathways, contributing to cellular damage and dysfunction .
Transport and Distribution
Alloxan tetrahydrate is transported and distributed within cells and tissues through various mechanisms. It enters pancreatic beta cells via the GLUT2 glucose transporter, which facilitates its uptake. Once inside the cells, alloxan tetrahydrate undergoes redox cycling and generates reactive oxygen species. The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of alloxan tetrahydrate is primarily within the pancreatic beta cells. It targets specific compartments and organelles, including the mitochondria and the nucleus. The generation of reactive oxygen species by alloxan tetrahydrate leads to oxidative damage within these subcellular compartments. Additionally, the inhibition of glucokinase by alloxan tetrahydrate affects its activity and function within the beta cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
準備方法
Synthetic Routes and Reaction Conditions
Alloxan tetrahydrate can be synthesized through the oxidation of uric acid or alloxantin. One common method involves the use of fuming nitric acid as an oxidizing agent. The reaction is carried out by adding fuming nitric acid to a solution of alloxantin dihydrate in water while maintaining the temperature below 60°C. The reaction mixture is then heated to 60-65°C to complete the reaction, followed by cooling to crystallize alloxan tetrahydrate .
Industrial Production Methods
Industrial production of alloxan tetrahydrate typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crystallized alloxan tetrahydrate is then filtered, washed, and dried to obtain the desired compound .
化学反応の分析
Types of Reactions
Alloxan tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. It is known to react with ammonia to form murexide, a purple dye. This reaction involves the condensation of alloxan with uramil, an intermediate formed during the reaction .
Common Reagents and Conditions
Oxidation: Fuming nitric acid is commonly used as an oxidizing agent in the synthesis of alloxan tetrahydrate.
Reduction: Alloxan can be reduced to form dialuric acid, which is involved in redox reactions generating reactive oxygen species.
Condensation: Ammonia is used in the condensation reaction to form murexide.
Major Products Formed
Murexide: Formed from the reaction of alloxan with ammonia.
Dialuric Acid: A reduction product of alloxan involved in redox reactions.
類似化合物との比較
Alloxan tetrahydrate is often compared with streptozotocin, another diabetogenic agent used in diabetes research. Both compounds selectively target pancreatic beta cells and induce diabetes, but they differ in their mechanisms of action. While alloxan generates ROS to cause beta cell necrosis, streptozotocin acts as an alkylating agent, causing DNA damage and beta cell death .
Similar Compounds
Streptozotocin: An alkylating agent used to induce diabetes in experimental animals.
Alloxantin: An intermediate in the synthesis of alloxan.
特性
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROYYCRHFNFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047241 | |
| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6010-91-9 | |
| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alloxan tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)



